N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .
Molecular Structure Analysis
The molecular structure of a compound similar to yours was solved by single crystal X-ray diffraction (SXRD) techniques . The DSDNS crystal crystallizes in a monoclinic crystal system with the space group C2/c .
Chemical Reactions Analysis
4-Dimethylaminopyridine (DMAP), a compound structurally similar to yours, is a useful nucleophilic catalyst for a variety of reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams and many more .
Physical And Chemical Properties Analysis
DMAP is a white solid with a melting point of 110 to 113 °C and a boiling point of 162 °C at 50 mmHg . It is more basic than pyridine, owing to the resonance stabilization from the NMe2 substituent .
Scientific Research Applications
4-N,N-Dimethylaminopyridine Promoted Selective Oxidation of Methyl Aromatics
- Application Summary : This research used 4-N,N-Dimethylaminopyridine (DMAP) as a catalyst in combination with benzyl bromide for the selective oxidation of methyl aromatics . DMAP exhibited higher catalytic activity than other pyridine analogues .
- Methods of Application : The sp3 hybrid carbon-hydrogen (C–H) bonds of different methyl aromatics were successfully oxygenated with molecular oxygen . The real catalyst is due to the formation of a pyridine onium salt from the bromide and DMAP .
- Results or Outcomes : The research found that when the temperature was increased from 160 °C to 170 °C, the p-xylene conversion increased a little from 49% to 53%, accompanied by an increase in the by-products .
Synthesis, Growth and Characterization of New Organic 4-N,N-Dimethylamino-4′-N′-Methylstilbazolium 2,4-Dinitrobenzenesulfonate (DSDNS) Single Crystal
- Application Summary : A new organic material, DSDNS, was synthesized via Knoevenagel condensation reaction followed by metathesization reaction . DSDNS single crystals were successfully grown from the methanol–acetonitrile medium by low-temperature slow evaporation solution technique (SEST) .
- Methods of Application : The molecular structure of the DSDNS crystal was solved by single crystal X-ray diffraction (SXRD) techniques .
- Results or Outcomes : The UV-DRS spectrum displays 90% optical transmittance with the cut-off wavelength λmax 520 nm and bandgap of 2.39 eV . The thermal studies reveal its stability up to 273 °C and its high tolerance capacity of 19.4 GW/cm2 against 1064 nm from laser damage threshold studies .
Synthesis of 4-Dimethylamino-N-Methyl-4-Stilbazolium Tosylate
- Application Summary : 4-Dimethylamino-N-Methyl-4-Stilbazolium Tosylate (DAST) was synthesized by the condensation and ion exchange reaction of 4-methyl-N-methyl pyridinium tosylate, 4-N,N-dimethylamino-benzaldehyde and silver p-toluenesulfonate .
- Methods of Application : The reaction procedure was easy with high efficiency .
- Results or Outcomes : The synthesis resulted in the production of DAST .
Synthesis and Purification of 4-Dimethylamino-N-Methyl-4-Stilbazolium Tosylate
- Application Summary : 4-Dimethylamino-N-Methyl-4-Stilbazolium Tosylate (DAST) was synthesized by the condensation and ion exchange reaction of 4-methyl-N-methyl pyridinium tosylate, 4-N,N-dimethylamino-benzaldehyde and silver p-toluenesulfonate .
- Methods of Application : The reaction procedure was easy with high efficiency .
- Results or Outcomes : The synthesis resulted in the production of DAST .
Safety And Hazards
Future Directions
Organic nonlinear optical (ONLO) crystals have abundant molecular design possibilities for considerable interest in the fast-growing field of integrated photonics systems and ultra-fast communication technologies because of their unique properties endowed with very high optical susceptibilities, intense ultra-fast response time, and high damage tolerance .
properties
IUPAC Name |
N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-3-methylbutanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O/c1-9(2)6-13(18)14-8-11-15-10(3)7-12(16-11)17(4)5/h7,9H,6,8H2,1-5H3,(H,14,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRHCUGCTGJZAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)CC(C)C)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-methylbutanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.